N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide - 339108-04-2

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

Catalog Number: EVT-2525687
CAS Number: 339108-04-2
Molecular Formula: C15H13Cl2NO4S
Molecular Weight: 374.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-diamino-5-(anilinomethyl)pyrrolo[2,3-d]pyrimidines

Compound Description: This class of compounds consists of eight novel, nonclassical antifolates. [] These analogs were synthesized with various substituents on the aniline ring, including 3',4',5'-trimethoxyphenyl, 3',4'-dimethoxyphenyl, 2',5'-dimethoxyphenyl, 4'-methoxyphenyl, 2',5'-diethoxyphenyl, 3',4'-dichlorophenyl, 1'-naphthyl, and phenyl. They were evaluated in vitro as inhibitors of dihydrofolate reductases (DHFRs) from rat liver, Pneumocystis carinii, and Toxoplasma gondii, showing significant selectivity against tgDHFR. []

N-[4-[N-[(2,4-diaminopyrrolo[2,3-d]pyrimidin-5-yl)methyl]amino]benzoyl]-L-glutamic acid

Compound Description: This compound is a classical antifolate analog designed as a potential inhibitor of DHFRs. [] It was synthesized and evaluated for its inhibitory activity against DHFR and antitumor activity. [] This analog showed inhibitory activity comparable to methotrexate against the growth of human leukemia and squamous cell carcinoma cell lines. []

Relevance: Although not directly structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, this compound shares the 2,4-diamino substituent pattern, albeit on a pyrrolo[2,3-d]pyrimidine scaffold. [] Both compounds exemplify the development of compounds with potential therapeutic applications, targeting different biological pathways.

(E)-1-(2,4-Dichlorophenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Compound Description: This compound is characterized by a trans configuration about the acyclic C=C bond and contains a pyrazole ring with attached phenyl and 4-methoxyphenyl rings. [] The crystal structure shows inversion dimers formed by intermolecular C—H⋯O hydrogen bonds. []

Relevance: This compound exhibits key structural similarities to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide. Both compounds feature a 2,4-dichlorophenyl moiety and a 4-methoxyphenyl group. [] The main difference lies in the core scaffold, with the related compound containing a pyrazole ring and an α,β-unsaturated ketone, whereas the target compound has an acetamide core linked to a sulfone.

Diethyl {methyl}phosphonate

Compound Description: This compound is synthesized by reacting N-(4-methoxybenzylidene)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-amine with diethyl phosphite. [] The crystal structure is stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds. []

Relevance: This compound shares significant structural features with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide. Both possess a 2,4-dichlorophenyl group and a 4-methoxyphenyl substituent. [] The primary difference lies in the core structure, with the related compound containing a thiadiazole ring and a phosphonate ester, whereas the target compound has an acetamide linked to a sulfone.

2-(2,4-Dichlorophenyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-thiazolidin-4-one

Compound Description: This compound features a thiazolidinone ring adopting an envelope conformation and a thiadiazole ring linked to a 4-methoxyphenyl ring. [] The crystal structure reveals intramolecular hydrogen bonds forming planar and non-planar five-membered rings, and intermolecular C—H⋯O hydrogen bonds leading to centrosymmetric dimers. []

Relevance: This compound, similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, contains a 2,4-dichlorophenyl moiety and a 4-methoxyphenyl group. [] The major structural difference lies in the core scaffold, with the related compound featuring a thiazolidinone ring and a thiadiazole ring, whereas the target compound contains an acetamide group linked to a sulfone.

1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75528)

Compound Description: This compound, also known as JHU75528, was synthesized as a potential radioligand for imaging cerebral cannabinoid receptors (CB1) using positron emission tomography (PET). [] It displays higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, established CB1 antagonists. [] JHU75528 was radiolabeled with [11C] to enable PET imaging studies. []

Relevance: This compound shares notable structural features with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, including the presence of a 2,4-dichlorophenyl group and a 4-methoxyphenyl substituent. [] The key difference is the core scaffold, with the related compound containing a pyrazole ring and a carboxamide, whereas the target compound has an acetamide core linked to a sulfone.

1-(2-bromophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (JHU75575)

Compound Description: Synthesized as a novel ligand for cerebral cannabinoid receptor (CB1), this compound, termed JHU75575, exhibits higher binding affinity and lower lipophilicity compared to Rimonabant and AM281, known CB1 antagonists. [] JHU75575 was radiolabeled with [11C] for potential use in PET imaging studies. []

Relevance: While not identical, this compound bears structural resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, possessing a 4-methoxyphenyl group and a halogenated phenyl ring, though with bromine instead of chlorine. [] The main structural difference lies in the core, with the related compound featuring a pyrazole ring and a carboxamide, whereas the target compound has an acetamide linked to a sulfone.

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant)

Compound Description: Rimonabant is a selective antagonist for the CB1 cannabinoid receptor with a high binding affinity. [, , , , , , , , , , , ] It is used in pharmacological studies to block the effects of cannabinoid agonists and investigate the role of the endocannabinoid system. [, , , , , ]

Relevance: Rimonabant exhibits striking structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, featuring a 2,4-dichlorophenyl group and a substituted phenyl ring at the 5-position of the pyrazole. [, , , , , , , , , , , ] The main difference lies in the 5-substituent, a 4-chlorophenyl in Rimonabant versus a 4-methoxyphenylsulfonyl in the target compound. Additionally, Rimonabant contains a pyrazole core with a carboxamide, whereas the target compound has an acetamide linked to a sulfone.

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A is a high-affinity inverse agonist for the CB1 cannabinoid receptor. [] It is used in research to investigate the role of CB1 receptors and the potential therapeutic applications of cannabinoid antagonists. []

Relevance: SR141716A exhibits a high degree of structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a 4-chlorophenyl substituent on a pyrazole ring. [] The key difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in SR141716A, whereas the target compound contains an acetamide linked to a sulfone.

N-(piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

Compound Description: AM251 is a selective antagonist for the CB1 cannabinoid receptor. [, , , , , , , ] It is commonly used in pharmacological studies to investigate the effects of cannabinoid agonists and the role of CB1 receptors. [, , , , , , ]

Relevance: AM251 exhibits significant structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a halogenated phenyl ring at the 5-position of the pyrazole core, albeit with iodine instead of chlorine. [, , , , , , , ] The main structural difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in AM251, whereas the target compound has an acetamide linked to a sulfone.

5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor. [] It exhibits nanomolar affinity for both rat brain and human CB1 receptors, but low affinity for CB2 receptors. [] SR147778 is orally active and antagonizes various pharmacological effects induced by cannabinoid agonists, while also reducing ethanol or sucrose consumption and food intake in animal models. []

Relevance: SR147778 bears a close structural resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, sharing a 2,4-dichlorophenyl group and a halogenated phenyl ring at the 5-position of the pyrazole core, though with bromine instead of chlorine. [] The main structural difference lies in the absence of the 4-methoxyphenylsulfonyl group and the presence of a carboxamide in SR147778, whereas the target compound has an acetamide linked to a sulfone.

1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281)

Compound Description: AM281 is a CB1 cannabinoid receptor antagonist used in research to explore the endocannabinoid system and its role in various physiological processes. [, , , , ]

Relevance: Similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, AM281 features a 2,4-dichlorophenyl group and a halogenated phenyl ring (4-iodophenyl) at the 5-position of the pyrazole core. [, , , , ] The differences lie in the absence of the 4-methoxyphenylsulfonyl group, the presence of a morpholine substituent instead of piperidine on the carboxamide, and the carboxamide moiety itself, while the target compound has an acetamide linked to a sulfone.

6-iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone (AM630)

Compound Description: AM630 is a selective antagonist for the CB2 cannabinoid receptor. [, , , , , , ] It is frequently used in pharmacological studies to investigate the effects of cannabinoid agonists and the role of CB2 receptors in various physiological and pathological processes. [, , , , , , ]

Relevance: Although not directly structurally similar to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, AM630 shares a 4-methoxyphenyl group. [, , , , , , ] AM630 features an indole core and lacks the 2,4-dichlorophenyl and sulfonyl moieties present in the target compound.

Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone (SAB378)

Compound Description: SAB378 is a peripherally restricted agonist for both CB1 and CB2 cannabinoid receptors. [] It is used to investigate the role of peripheral cannabinoid receptors in regulating gastrointestinal motility and inflammation. []

Relevance: SAB378 is not structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, lacking any shared key structural elements. [] The research on SAB378 focuses on understanding the peripheral effects of cannabinoid receptor activation, while the target compound might have different pharmacological targets and properties.

2,6-bis[2-(1-benzyl-1H-indole-3-yl)ethyl]-1-methylpiperidine hemifumarate (AV-1-292C), 2,6-bis(2-(biphenyl-4-yl)ethyl)piperidine hydrochloride (GZ-272B), and 2,6-bis[2-(1H-indole-3-yl)ethyl]-1-methylpiperidine monofumarate (AV-1-294)

Compound Description: These lobelane analogs are designed as inhibitors of the vesicular monoamine transporter-2 (VMAT2). [] They were evaluated for their ability to inhibit [3H]dihydrotetrabenazine binding to VMAT2 and [3H]dopamine uptake into synaptic vesicles. [] These analogs displayed varying affinities for VMAT2 and potencies in inhibiting dopamine uptake, suggesting interactions at different sites on the transporter. []

Relevance: These lobelane analogs are not directly structurally related to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, but highlight the concept of developing compounds with specific molecular targets and biological activities. [] These analogs focus on inhibiting VMAT2, whereas N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide might have a different target and mechanism of action.

para-methoxyphenyl nor-lobelane (GZ-252B), para-methoxyphenyl lobelane (GZ-252C), and 2,4-dichlorphenyl lobelane (GZ-260C)

Compound Description: These compounds are lobelane analogs designed to increase selectivity for VMAT2 by eliminating affinity for nicotinic acetylcholine receptors. [] They were tested for their ability to inhibit [3H]dihydrotetrabenazine binding and [3H]dopamine uptake. [] These analogs showed high affinity for the VMAT2 binding site and inhibitory potency in the [3H]dopamine uptake assay. [] GZ-252B, GZ-252C, and GZ-260C displayed the highest potency in the series. []

Relevance: GZ-260C (2,4-dichlorophenyl lobelane) shares a key structural feature with N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both possessing a 2,4-dichlorophenyl group. [] GZ-252B and GZ-252C also share the 4-methoxyphenyl substituent found in the target compound. [] The core structure differs, with the lobelane analogs containing a piperidine ring, while N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide is based on an acetamide scaffold.

Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetates

Compound Description: This series of novel iminothiazolidin-4-one acetate derivatives were synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). [] They were prepared by cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate. [] These compounds showed potential as aldose reductase inhibitors, making them relevant in the context of drug discovery for diabetic complications. []

Relevance: While not directly structurally identical, one compound in this series, methyl[4-oxo-2-(2-bromobenzoylimino)-3-(2,4-dichlorophenyl)thiazolidin-5-ylidene]acetate (2k), bears a close resemblance to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both featuring a 2,4-dichlorophenyl group. [] The main difference lies in the core structure and the presence of a 2-bromobenzoylimino group in the related compound, whereas the target compound features a 4-methoxyphenylsulfonyl group attached to an acetamide core.

Hydantoins Tic-H

Compound Description: This class of compounds, namely 2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins Tic-H), were prepared by reacting methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with various isocyanates. [] These hydantoins were synthesized with diverse substituents at the 2-position, including methyl, (1S)-1-methylbenzyl, 4-methylphenyl, 3-methylphenyl, 4-chlorophenyl, 2,4-dichlorophenyl, 4-methoxyphenyl, 5-chloro-2-methoxyphenyl, and 3-chloro-4-ethoxyphenyl. []

Relevance: The presence of a 2,4-dichlorophenyl substituent in one of the synthesized hydantoins highlights the structural similarity to N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide, both possessing this specific moiety. [] Although the core scaffold differs, with hydantoins being cyclic imides and the target compound being an acetamide derivative, the shared 2,4-dichlorophenyl group points to a possible common starting material or synthetic approach in their preparation.

Properties

CAS Number

339108-04-2

Product Name

N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfonyl]acetamide

IUPAC Name

N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfonylacetamide

Molecular Formula

C15H13Cl2NO4S

Molecular Weight

374.23

InChI

InChI=1S/C15H13Cl2NO4S/c1-22-11-3-5-12(6-4-11)23(20,21)9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19)

InChI Key

MUEHFZHQQZDAJB-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.